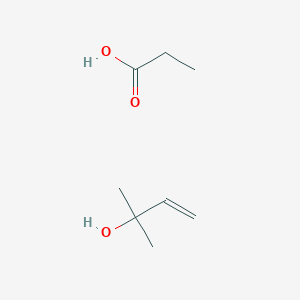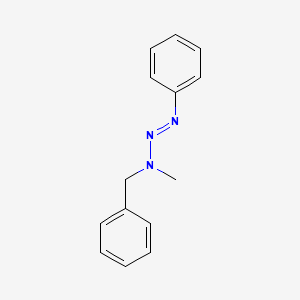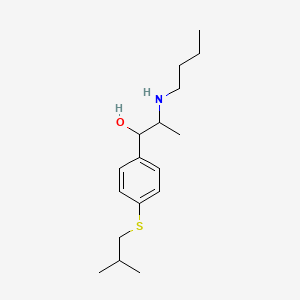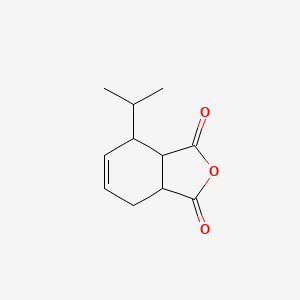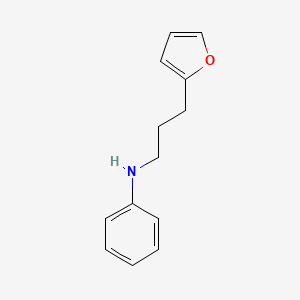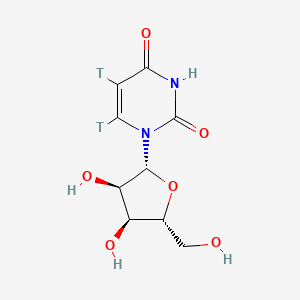
Uridine-5,6-t2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-5,6-t2 is a pyrimidine nucleoside analog that plays a crucial role in various biological processes It is structurally similar to uridine, a naturally occurring nucleoside found in RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine-5,6-t2 typically involves the modification of uridine through various chemical reactions. One common method is the phosphorylation of uridine to produce uridine monophosphate, followed by further chemical modifications to introduce the desired functional groups . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of bioreactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-5,6-t2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium ferrocyanide, sodium borohydride, and various acids and bases. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Uridine-5,6-t2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in RNA synthesis and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of uridine-5,6-t2 involves its incorporation into RNA, where it plays a role in the synthesis and regulation of genetic material. It interacts with various molecular targets, including enzymes involved in RNA synthesis and modification. The pathways involved in its mechanism of action include the pyrimidine metabolism pathway and the hexosamine biosynthetic pathway .
Vergleich Mit ähnlichen Verbindungen
Uridine-5,6-t2 is similar to other pyrimidine nucleoside analogs, such as cytidine and thymidine. it is unique in its specific functional groups and its potential applications in scientific research. Similar compounds include:
Cytidine: Another pyrimidine nucleoside involved in RNA synthesis.
Thymidine: A nucleoside found in DNA rather than RNA.
Uridine Monophosphate: A phosphorylated form of uridine that plays a role in various cellular processes.
Eigenschaften
CAS-Nummer |
56654-40-1 |
|---|---|
Molekularformel |
C9H12N2O6 |
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T |
InChI-Schlüssel |
DRTQHJPVMGBUCF-ZVFJYLAJSA-N |
Isomerische SMILES |
[3H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[3H] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
